molecular formula C18H16N2O4S B1589196 N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide CAS No. 198471-06-6

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide

Cat. No.: B1589196
CAS No.: 198471-06-6
M. Wt: 356.4 g/mol
InChI Key: UMBILIGVYYXBRD-UHFFFAOYSA-N
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Description

“N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide” is a chemical compound with the molecular formula C18H16N2O4S . It has a molecular weight of 356.4 . This compound is used in the microbial biotransformations of valdecoxib using microbial cultures to predict mammalian drug metabolism .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O4S/c1-12-17(18(19-24-12)15-6-4-3-5-7-15)14-8-10-16(11-9-14)25(22,23)20-13(2)21/h3-11H,1-2H3,(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Antimicrobial Applications

Sulfonamide derivatives, including structures similar to N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide, have been synthesized and evaluated for their antimicrobial efficacy. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, other studies have reported on the synthesis and antimicrobial evaluation of benzoimidazole and isoxazole-based heterocycles, showcasing significant antimicrobial properties (Benvenuti et al., 1997), (Darwish, Atia, & Farag, 2014).

Anti-tumor and Pharmacological Applications

Research has also delved into the anti-tumor properties of sulfonamide derivatives. Hao-fei (2011) synthesized novel isoxazole compounds, some of which exhibited better anti-tumor activities, indicating potential use in cancer treatment (Hao-fei, 2011). Moreover, the development of thiazolylsulfonamides with carbonic anhydrase inhibitory action has shown promising results in addressing conditions such as glaucoma and epilepsy, further underscoring the versatility of sulfonamide compounds in pharmacological applications (Carta et al., 2017).

Enzyme Inhibition and Other Activities

Sulfonamide derivatives have been recognized for their role in enzyme inhibition, particularly targeting enzymes like α-glucosidase and acetylcholinesterase. This is crucial for treating diseases such as diabetes and Alzheimer's. Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides, finding significant activity against α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of the compound N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts by selectively inhibiting the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.

Biochemical Pathways

The compound this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostanoids, thus reducing inflammation and pain.

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action include reduced production of prostanoids, leading to decreased inflammation and pain . At the cellular level, this can result in reduced swelling, redness, and pain sensation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins . This interaction is significant as it helps in understanding the anti-inflammatory properties of the compound.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain pathways . This inhibition can lead to reduced inflammation and pain in cells, making it a potential therapeutic agent for inflammatory diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression related to inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2, although the extent of inhibition may vary with time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to drug metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. This metabolic pathway is crucial for understanding the pharmacokinetics and potential drug interactions of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its transport is facilitated by binding to plasma proteins, which helps in its systemic distribution.

Subcellular Localization

This compound is localized in specific subcellular compartments. It is primarily found in the cytoplasm, where it exerts its inhibitory effects on COX-2 . The compound may also undergo post-translational modifications that influence its localization and activity within the cell.

Properties

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-17(18(19-24-12)15-6-4-3-5-7-15)14-8-10-16(11-9-14)25(22,23)20-13(2)21/h3-11H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBILIGVYYXBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445560
Record name N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198471-06-6
Record name N-[4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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